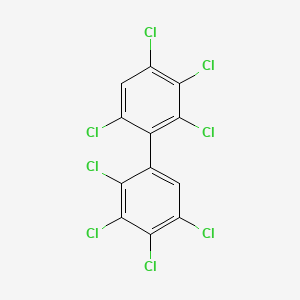

2,2',3,3',4,4',5,6'-Octachlorobiphenyl

Overview

Description

2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) with the molecular formula C12H2Cl8 and a molecular weight of 429.768 g/mol . This compound is one of the 209 PCB congeners, which are synthetic organic chemicals known for their environmental persistence and potential health hazards . PCBs were widely used in industrial applications but were banned in the 1970s due to their bioaccumulative nature and adverse health effects .

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It is an organic pollutant that affects testosterone production and semen viability in foxes during mating

Cellular Effects

The cellular effects of 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl can be synthesized from pentachlorobenzene and 2,4,6-trichloroaniline . The reaction typically involves chlorination under controlled conditions to achieve the desired octachlorinated biphenyl structure.

Industrial Production Methods: Industrial production of PCBs, including 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination was controlled to produce specific PCB congeners . due to the ban on PCBs, industrial production has ceased, and current research focuses on the degradation and remediation of these compounds.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl primarily undergoes substitution reactions due to the presence of multiple chlorine atoms . These reactions can include nucleophilic aromatic substitution, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents for substitution reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under basic conditions and elevated temperatures to facilitate the substitution process .

Major Products: The major products of these reactions depend on the nucleophile used. For example, substitution with hydroxide ions can produce hydroxylated biphenyls, while reactions with amines can yield aminated biphenyls .

Scientific Research Applications

2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some key research applications include:

Environmental Chemistry: Studying the persistence, distribution, and degradation of PCBs in the environment.

Analytical Chemistry: Developing methods for detecting and quantifying PCBs in environmental samples.

Remediation: Exploring techniques for the bioremediation and chemical degradation of PCBs to mitigate their environmental impact.

Mechanism of Action

2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl exerts its effects through several mechanisms:

Activation of Xenobiotic Metabolizing Enzymes: It activates the expression of phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1.

Biochemical and Toxic Effects: Mediates toxic effects through interactions with cellular receptors and enzymes, leading to oxidative stress and disruption of cellular functions.

Cell-Cycle Regulation: Involved in the regulation of the cell cycle, potentially contributing to carcinogenic effects.

Comparison with Similar Compounds

- 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl (PCB 194)

- 2,2’,3,3’,4,5,5’,6-Octachlorobiphenyl (PCB 198)

- 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl (PCB 201)

Comparison: 2,2’,3,3’,4,4’,5,6’-Octachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Compared to other octachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-4-2-6(15)9(17)11(19)7(4)3-1-5(14)10(18)12(20)8(3)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFCCUSDZLKBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074157 | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42740-50-1 | |

| Record name | PCB 196 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42740-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042740501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W40E7L2DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

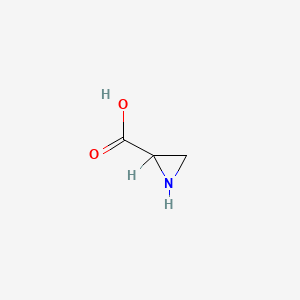

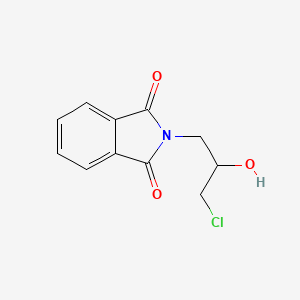

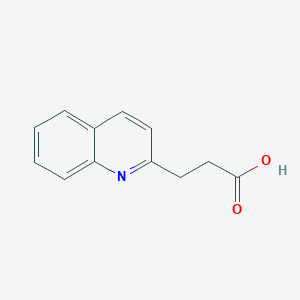

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where does 2,2',3,3',4,4',5,6'-Octachlorobiphenyl tend to accumulate in the body, and does this impact its effects?

A1: Research indicates that this compound accumulates in the bone marrow of squirrel monkeys and mice. [] This is significant because the bone marrow is responsible for producing blood cells. While the exact mechanism of accumulation in the bone marrow is not fully elucidated in the provided research, it was observed that a significant portion of the compound localized in the bone marrow fat rather than within blood-producing cells. [] Despite this, this compound demonstrated a significant inhibitory effect on the formation of granulocytic colonies (a type of white blood cell) from mouse progenitor cells in vitro. [] This suggests that even though the compound may primarily reside in fat tissues, it can still exert an effect on blood cell development.

Q2: How does this compound behave in the environment and impact organisms?

A2: this compound exhibits biomagnification, meaning its concentration increases as it moves up the food chain. [] This was demonstrated in a study where guppies were fed food containing the compound. The study found that the steady-state concentration of this compound in the fish exceeded the concentration in their food. [] This highlights the potential for this compound to reach concerning levels in organisms at higher trophic levels, posing risks to ecosystem health.

Q3: What is the significance of understanding the Henry's Law Constant for this compound?

A3: The Henry's Law Constant is a measure of a compound's tendency to partition between water and air. For this compound, this constant has been experimentally determined at various environmentally relevant temperatures. [] This information is crucial for predicting the compound's distribution and fate in the environment. A higher Henry's Law Constant suggests a greater tendency to volatilize from water bodies into the atmosphere, influencing its transport and potential for long-range dispersal. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)